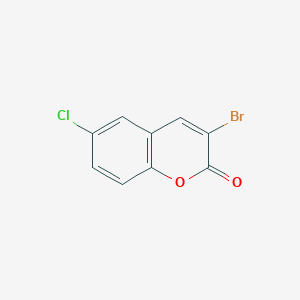
8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom on the naphthalene ring and a trifluoroacetate group
Preparation Methods
The synthesis of 8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate typically involves the esterification of 8-fluoronaphthalene with trifluoroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted naphthalenes, while reduction reactions typically produce alcohols.
Scientific Research Applications
8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The fluorine atom on the naphthalene ring can also affect the compound’s electronic properties, altering its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
8-Fluoronaphthalen-2-yl 2,2,2-trifluoroacetate can be compared with other similar compounds such as:
8-Fluoronaphthalene: Lacks the trifluoroacetate group, making it less reactive in certain chemical reactions.
2,2,2-Trifluoroethyl Naphthalene-2-carboxylate: Similar structure but with a different ester group, leading to variations in reactivity and applications.
8-Bromonaphthalen-2-yl 2,2,2-trifluoroacetate: Contains a bromine atom instead of fluorine, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a trifluoroacetate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1956328-10-1 |
|---|---|
Molecular Formula |
C12H6F4O2 |
Molecular Weight |
258.17 g/mol |
IUPAC Name |
(8-fluoronaphthalen-2-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H6F4O2/c13-10-3-1-2-7-4-5-8(6-9(7)10)18-11(17)12(14,15)16/h1-6H |
InChI Key |
PWCVKKUIOSISJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)OC(=O)C(F)(F)F)C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


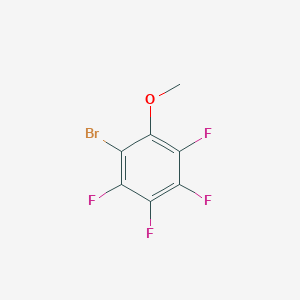
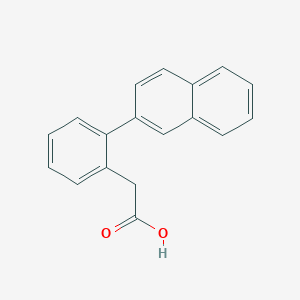

![3-(Benzo[d][1,3]dioxol-5-yl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B11857846.png)
![2-Iodobenzo[d]oxazol-4-amine](/img/structure/B11857848.png)
![Benzofuro[2,3-b]pyridine, 2-(methyl-d3)-8-(2-pyridinyl)-](/img/structure/B11857853.png)

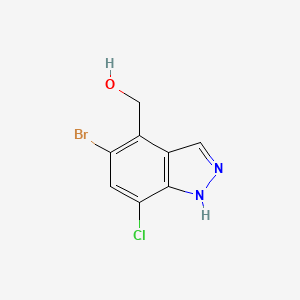
![11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11857890.png)
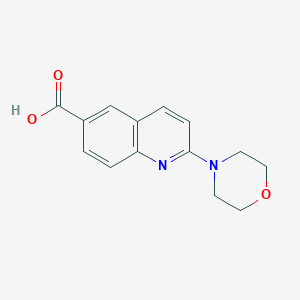
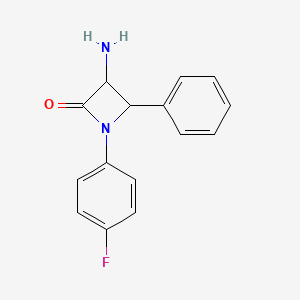
![tert-Butyl 1,3,3a,8b-tetrahydrocyclopenta[b]indole-4(2H)-carboxylate](/img/structure/B11857915.png)

